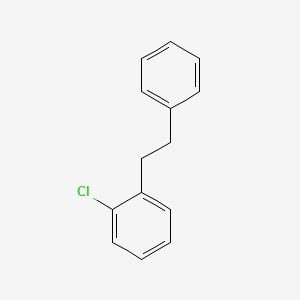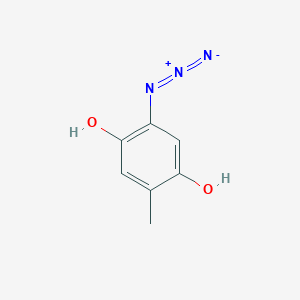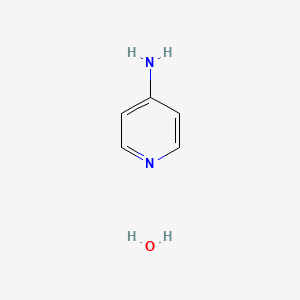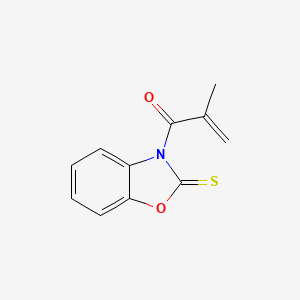
2-Methyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)prop-2-en-1-one is an organic compound that features a benzoxazole ring with a sulfanylidene group. Compounds with benzoxazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)prop-2-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of 2-mercaptobenzoxazole with an α,β-unsaturated ketone under basic or acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, benzoxazole derivatives are often studied for their potential antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential in treating various diseases due to their bioactive properties.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action for 2-Methyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The sulfanylidene group could play a role in binding to metal ions or other molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzoxazole: A precursor in the synthesis of the target compound.
Benzoxazole: The parent structure, which lacks the sulfanylidene and methyl groups.
Thioamides: Compounds with similar sulfur-containing functional groups.
Uniqueness
2-Methyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)prop-2-en-1-one is unique due to the presence of both the benzoxazole ring and the sulfanylidene group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
135595-61-8 |
|---|---|
Formule moléculaire |
C11H9NO2S |
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
2-methyl-1-(2-sulfanylidene-1,3-benzoxazol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H9NO2S/c1-7(2)10(13)12-8-5-3-4-6-9(8)14-11(12)15/h3-6H,1H2,2H3 |
Clé InChI |
OOAXFIDOCGJDGN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)N1C2=CC=CC=C2OC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


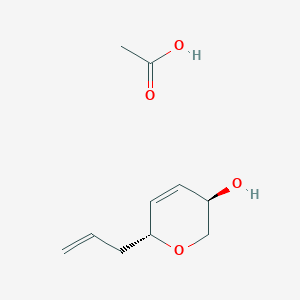
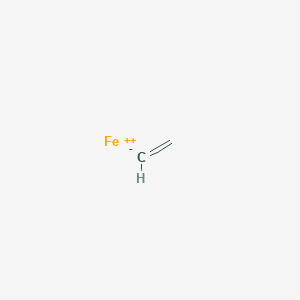
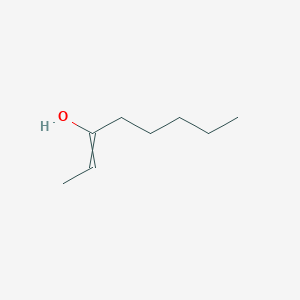
![N-methyl-N-[[nitro(propyl)amino]methyl]nitramide](/img/structure/B14267570.png)
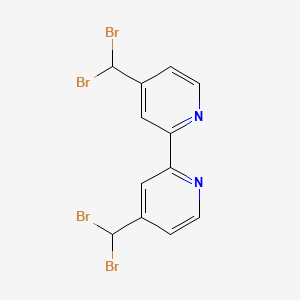
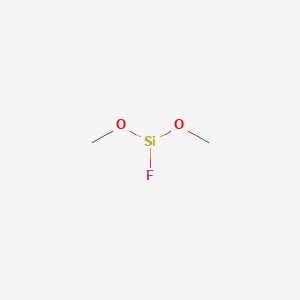

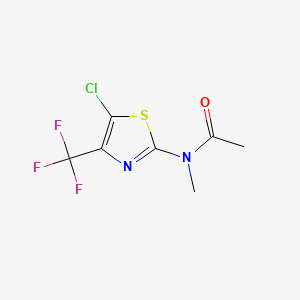
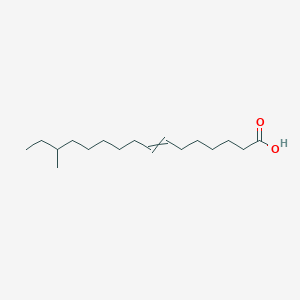
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)
